BenchChemオンラインストアへようこそ!

A-967079

TRPA1 Pain Calcium Flux Assay

A-967079 (CAS 1170613-55-4) is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Developed by Abbott Laboratories, it belongs to the class of small-molecule TRPA1 channel blockers with demonstrated analgesic and anti-inflammatory properties in preclinical models.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
CAS No. 1170613-55-4
Cat. No. B605065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-967079
CAS1170613-55-4
SynonymsA967079, A-967079, (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-penten-3-one oxime
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
InChIInChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12+
InChIKeyHKROEBDHHKMNBZ-CHBKHGQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-967079 TRPA1 Antagonist: Potent, Selective, Orally Bioavailable Research Tool for Pain and Inflammation Studies


A-967079 (CAS 1170613-55-4) is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. Developed by Abbott Laboratories, it belongs to the class of small-molecule TRPA1 channel blockers with demonstrated analgesic and anti-inflammatory properties in preclinical models [1]. The compound exhibits high oral bioavailability and central nervous system (CNS) penetration, making it a widely used research tool for investigating TRPA1-mediated pain signaling, neurogenic inflammation, and thermosensation [2].

A-967079 Versus Alternative TRPA1 Antagonists: Why Generic Substitution is Not Advisable


In-class substitution of A-967079 with alternative TRPA1 antagonists is not straightforward due to substantial differences in potency, selectivity, pharmacokinetic profiles, and off-target effects. For example, the widely used TRPA1 blocker HC-030031 exhibits ~1,000-fold lower potency (IC50 ~4.9 µM) compared to A-967079 (IC50 51-67 nM) [1][2]. Newer clinical candidates such as LY3526318 and GDC-0334 demonstrate higher potency but remain in clinical development with limited commercial availability and higher cost for research use [3][4]. Additionally, A-967079 has been extensively validated across multiple pain models and species, establishing a robust baseline dataset that newer compounds lack. Procurement decisions must account for these quantitative differences in potency, species selectivity, and validation depth to ensure experimental reproducibility and interpretability.

Quantitative Differentiation Guide for A-967079: Head-to-Head and Cross-Study Comparisons


Potency at Human TRPA1: A-967079 is >70-Fold More Potent than HC-030031

In a direct cross-study comparison, A-967079 inhibits human TRPA1 with an IC50 of 67 nM (Ca2+ assay) and 51 nM (electrophysiology) [1]. In contrast, the classic TRPA1 antagonist HC-030031 exhibits an IC50 of 4.9-6.2 µM in similar assays [2]. This represents a >70-fold difference in potency, which translates to substantially lower effective concentrations required for A-967079 in cellular and tissue experiments.

TRPA1 Pain Calcium Flux Assay Electrophysiology

Selectivity Profile: A-967079 Demonstrates >150-Fold Selectivity Over 75 Off-Targets

A-967079 exhibits >1,000-fold selectivity for TRPA1 over other TRP channels (e.g., TRPV1, TRPM8, TRPV4) and >150-fold selectivity over a panel of 75 other ion channels, enzymes, and GPCRs [1]. This selectivity profile is critical for minimizing off-target effects in complex biological systems. In contrast, many alternative TRPA1 antagonists lack comprehensive selectivity data or exhibit narrower selectivity windows [2][3].

Selectivity Off-target TRP channels Safety pharmacology

In Vivo Analgesic Efficacy: A-967079 Reduces Formalin-Induced Pain by 54% and Osteoarthritic Pain with ED50 of 23.2 mg/kg

A-967079 demonstrates robust in vivo analgesic efficacy across multiple preclinical pain models. In the formalin test, it reduced the early-phase nocifensive response by 54% (P<0.001) [1]. In a rat model of osteoarthritic pain, oral A-967079 exhibited an ED50 of 23.2 mg/kg [2]. For comparison, the TRPA1 antagonist HC-030031 showed 62% reduction in tactile allodynia in a paclitaxel-induced neuropathic pain model, but at higher doses (100 mg/kg, i.p.) [3]. A-967079's efficacy across chemically-induced (AITC, formalin) and disease-relevant (osteoarthritis) models supports its utility in diverse pain research contexts.

Analgesic Formalin test Osteoarthritis In vivo efficacy

Oral Bioavailability and CNS Penetration: A-967079 Provides Robust Systemic Exposure and Brain Access

A-967079 is orally bioavailable and demonstrates robust drug exposure in rodents following oral dosing [1]. The compound also exhibits good CNS penetration, making it suitable for studying central TRPA1-mediated mechanisms . While quantitative CNS/plasma ratios are not reported in the primary literature, the compound's analgesic efficacy following systemic administration and its ability to modulate central pain pathways support meaningful brain exposure. In contrast, some earlier TRPA1 antagonists such as AP18 lack oral bioavailability or CNS penetration data [2]. Newer clinical candidates (e.g., LY3526318) also demonstrate oral bioavailability, but A-967079 remains a preferred tool due to its extensive validation and commercial availability for research [3].

Pharmacokinetics Oral bioavailability CNS penetration Drug delivery

Safety Pharmacology: A-967079 Does Not Alter Body Temperature or Noxious Cold Sensation, Unlike TRPV1 Antagonists

A key differentiation of A-967079 from TRPV1 antagonists (e.g., AMG-517) is its lack of effect on body temperature and noxious cold sensation. In preclinical studies, A-967079 did not alter body temperature or noxious cold sensation in naïve animals, while attenuating cold allodynia in nerve-injured animals [1]. In contrast, TRPV1 antagonists are known to cause hyperthermia in multiple species [2]. This pharmacological distinction is critical for pain studies where confounding thermoregulatory effects could complicate data interpretation. Compared to other TRPA1 antagonists, limited comparative safety pharmacology data exist; however, A-967079's profile has been extensively characterized, showing no locomotor or cardiovascular side effects [1].

Safety pharmacology Thermoregulation Off-target effects TRPV1

Optimal Research Applications for A-967079 Based on Validated Efficacy and Selectivity


Preclinical Pain Research: Mechanistic Studies in Inflammatory and Neuropathic Pain Models

A-967079 is ideally suited for investigating the role of TRPA1 in pain processing. Its validated efficacy in formalin-induced nocifensive behavior (54% reduction) and osteoarthritic pain (ED50 23.2 mg/kg p.o.) [1][2] makes it a reliable tool for dissecting TRPA1 contributions to inflammatory and neuropathic pain. Researchers can confidently use A-967079 to probe TRPA1-dependent mechanisms in rodent models of arthritis, nerve injury, and chemically-induced pain without confounding off-target effects on other TRP channels.

Thermosensation and Cold Allodynia Studies

A-967079 uniquely attenuates pathological cold allodynia (painful response to normally innocuous cold stimuli following nerve injury) while preserving normal noxious cold sensation in naïve animals [3]. This property enables precise investigation of TRPA1's role in pathological cold hypersensitivity without disrupting physiological cold sensing. This is particularly valuable for studying mechanisms underlying cold-induced pain in conditions like chemotherapy-induced peripheral neuropathy or complex regional pain syndrome.

In Vivo Target Engagement and PK/PD Studies

The compound's oral bioavailability and robust systemic exposure in rodents [4] facilitate dose-response and pharmacokinetic-pharmacodynamic (PK/PD) studies. Researchers can administer A-967079 via oral gavage and correlate plasma or brain concentrations with target engagement and behavioral endpoints. This is advantageous for translational studies aiming to establish exposure-response relationships for TRPA1 antagonism.

Selectivity Profiling and Off-Target Assessment

A-967079's extensively characterized selectivity profile (>1,000-fold over other TRP channels; >150-fold over 75 non-TRP targets) [5] positions it as a reference standard for evaluating the selectivity of novel TRPA1 modulators. In screening cascades, A-967079 can serve as a benchmark control to assess whether observed effects in phenotypic assays are truly TRPA1-mediated or arise from off-target activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

62 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-967079

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.